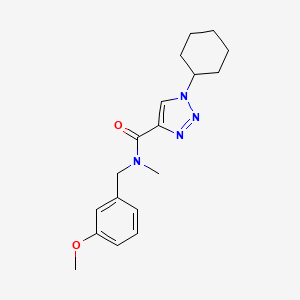
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt cell signaling and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that this compound can reduce the size of tumors and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound can selectively inhibit the activity of specific kinases, which can be useful in studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and validity of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of more potent and selective analogs of this compound for use in drug development. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the potential use of this compound in imaging and diagnostic applications can also be explored.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step involves the reaction of cyclohexylamine with 3-methoxybenzyl chloride to form N-(3-methoxybenzyl)cyclohexylamine. This intermediate compound is then reacted with methyl isocyanate to form N-(3-methoxybenzyl)cyclohexylcarbamoylmethyl isocyanate. The final step involves the reaction of this intermediate compound with sodium azide to form 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various scientific research applications. It has been used as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use in imaging and diagnostic applications.
Propiedades
IUPAC Name |
1-cyclohexyl-N-[(3-methoxyphenyl)methyl]-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(12-14-7-6-10-16(11-14)24-2)18(23)17-13-22(20-19-17)15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVTOSAMIDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)C2=CN(N=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
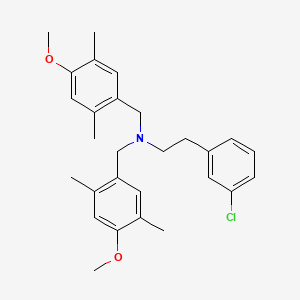
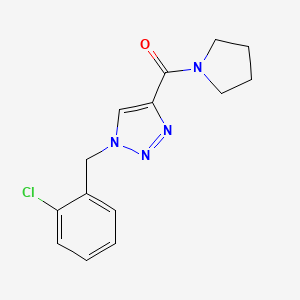
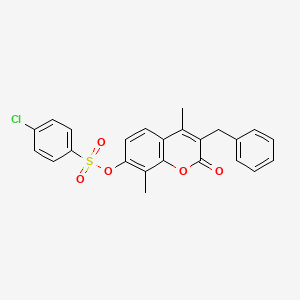
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)
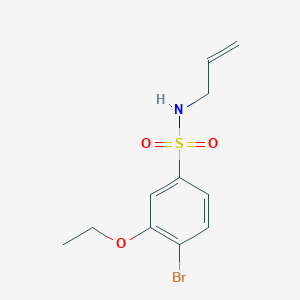

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)